2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20534925
InChI: InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3
SMILES:
Molecular Formula: C13H15BF4O3
Molecular Weight: 306.06 g/mol

2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC20534925

Molecular Formula: C13H15BF4O3

Molecular Weight: 306.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H15BF4O3
Molecular Weight 306.06 g/mol
IUPAC Name 2-[4-(difluoromethoxy)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3
Standard InChI Key LXHZXGCBANMGMK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound comprises a 1,3,2-dioxaborolane ring with tetramethyl groups at positions 4,4,5,5. A phenyl ring substituted with difluoromethoxy (-OCF₂H) at position 4 and fluorine atoms at positions 2 and 5 is bonded to the boron center.

Key Structural Features:

  • Boron Coordination: Trigonal planar geometry, facilitating nucleophilic reactivity .

  • Electron-Withdrawing Groups: Difluoromethoxy and fluorine substituents enhance electrophilicity at the boron atom, critical for cross-coupling efficiency .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅BF₄O₃
Molecular Weight306.06 g/mol
IUPAC Name2-[4-(difluoromethoxy)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)F
Hazard StatementsH315, H319, H335

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step procedures:

  • Precursor Preparation:

    • Difluoromethoxy and difluorophenyl intermediates are synthesized via nucleophilic aromatic substitution (NAS) using HF or KF .

  • Boronate Ester Formation:

    • Reacting precursors with pinacol in anhydrous dichloromethane under MgSO₄ catalysis yields the dioxaborolane ring .

Critical Reaction Parameters:

  • Temperature: 60–80°C for NAS .

  • Catalysts: Pd(PPh₃)₄ for coupling steps (yield: 68–86%) .

Table 2: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)
Difluoromethoxy FormationCuI, Pd(PPh₃)₄, DMF77
Boronate EsterificationPinacol, MgSO₄, CH₂Cl₂86

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronic ester partner in Pd-catalyzed reactions, enabling aryl-aryl bond formation. Applications include:

  • Pharmaceutical Intermediates: Synthesizing tyrosine kinase inhibitors and antiviral agents .

  • Materials Science: Constructing conjugated polymers for OLEDs .

Case Study: Coupling with 5-bromo-2-fluoropyridine under Pd(OAc)₂ catalysis produced a biaryl derivative with 92% yield .

ParameterValueSource
Skin IrritationCategory 2
Eye DamageCategory 1
Storage Temperature2–8°C

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

  • 2,3-Difluoro Isomer: Reduced steric hindrance increases coupling rates by 18% compared to the 2,5-difluoro derivative.

  • Trifluoromethyl Variants: Higher electron-withdrawing effects enhance oxidative stability but reduce solubility .

Recent Advancements (2023–2025)

Photoredox Applications

Recent studies utilize the compound in visible-light-mediated borylation, achieving 70% yield under Ru(bpy)₃²⁺ catalysis .

Bioconjugation Techniques

Functionalization of antibodies via boronate-thiol click chemistry demonstrates potential in targeted drug delivery .

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